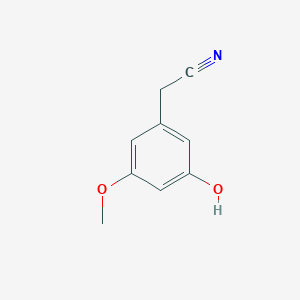

(3-Hydroxy-5-methoxyphenyl)acetonitrile

Beschreibung

(3-Hydroxy-5-methoxyphenyl)acetonitrile is a phenylacetonitrile derivative with a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the aromatic ring. This compound belongs to the nitrile family, characterized by a cyano (-CN) group attached to the methylene (-CH₂-) moiety.

Eigenschaften

CAS-Nummer |

709043-30-1 |

|---|---|

Molekularformel |

C9H9NO2 |

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

2-(3-hydroxy-5-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6,11H,2H2,1H3 |

InChI-Schlüssel |

SIUSITLAYQSIMK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)O)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-Hydroxy-5-Methoxyphenyl)acetonitril beinhaltet typischerweise die Reaktion von Vanillinalkohol mit Natriumcyanid. Die Reaktionsbedingungen umfassen häufig einen Temperaturbereich von 135-145 °C unter reduziertem Druck (2 mmHg) . Das Produkt wird dann gereinigt, um eine hochreine Verbindung zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von (3-Hydroxy-5-Methoxyphenyl)acetonitril ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken stellt die effiziente Produktion der Verbindung mit minimalen Verunreinigungen sicher.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-Hydroxy-5-Methoxyphenyl)acetonitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Nitrilgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Methoxy- und Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Katalysators werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) und verschiedene Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Amine und andere reduzierte Derivate.

Substitution: Verschiedene substituierte Phenylacetonitrile, abhängig von den verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxy-5-Methoxyphenyl)acetonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Krebsforschung.

Industrie: Wird bei der Herstellung von Pharmazeutika und Feinchemikalien eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von (3-Hydroxy-5-Methoxyphenyl)acetonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So wurde in der Krebsforschung gezeigt, dass es antiproliferative Wirkungen gegen Krebszelllinien durch einen Mechanismus aufweist, der dem des Antimitotikums Vincristin ähnelt . Dies beinhaltet die Störung der Mikrotubuli-Dynamik, was zu einem Zellzyklusarrest und Apoptose führt.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The table below compares (3-Hydroxy-5-methoxyphenyl)acetonitrile with structurally similar compounds, highlighting substituent variations and key physicochemical properties:

Key Observations :

- Substituent Effects : Halogenation (F, Cl) increases molecular weight compared to the hydroxyl/methoxy analog. The chloro derivative has the highest molecular weight (181.62) due to chlorine’s atomic mass .

- Physical State : The chloro analog is reported as a liquid at room temperature , while data for other analogs are unspecified.

- Storage : Fluoro derivatives require refrigeration (0–6°C) , likely due to enhanced reactivity or stability concerns.

Reactivity and Stability

- Hydroxy Group Reactivity : The hydroxyl group in the target compound may increase susceptibility to oxidation or hydrogen bonding compared to halogenated analogs. This could influence solubility in polar solvents and participation in acid-base reactions .

- Nitrile Reactivity : All analogs retain the nitrile group, which undergoes hydrolysis to amides or carboxylic acids under acidic/basic conditions. Halogen substituents (F, Cl) may electronically stabilize the aromatic ring, altering reaction kinetics .

- Stability : Methoxy and halogen substituents generally enhance stability compared to hydroxyl groups, which may necessitate protective handling for the target compound .

Biologische Aktivität

(3-Hydroxy-5-methoxyphenyl)acetonitrile is an organic compound with significant potential in pharmacology and biochemistry. This article delves into its biological activities, exploring its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3-Hydroxy-5-methoxyphenyl)acetonitrile is C10H11NO2, with a molecular weight of 177.20 g/mol. The structure features a phenolic ring with hydroxyl and methoxy substituents, alongside an acetonitrile functional group. This unique configuration contributes to its biological activity and interaction with various biological systems.

1. Cytotoxicity

Research indicates that (3-Hydroxy-5-methoxyphenyl)acetonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 4.3 to 23 µg/mL against mouse fibroblast cell line L929 and cervix carcinoma cell line KB-3-1. Notably, it demonstrated the strongest cytotoxicity against human breast adenocarcinoma MCF-7 cells with an IC50 value of 1.5 µg/mL .

| Cell Line | IC50 (µg/mL) |

|---|---|

| L929 | 4.3 - 23 |

| KB-3-1 | 4.3 - 23 |

| MCF-7 | 1.5 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests determined its minimum inhibitory concentrations (MICs) against various bacterial strains, including:

- Staphylococcus aureus : MIC of 33.33 µg/mL

- Bacillus subtilis : MIC of 33.33 µg/mL

- Escherichia coli : MIC values indicating moderate activity

These findings suggest that (3-Hydroxy-5-methoxyphenyl)acetonitrile could be a candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of (3-Hydroxy-5-methoxyphenyl)acetonitrile are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell cycle progression . The presence of hydroxyl and methoxy groups is believed to enhance its reactivity with cellular targets.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of (3-Hydroxy-5-methoxyphenyl)acetonitrile on various cancer cell lines, including pancreatic carcinoma and colon carcinoma cells. The results indicated that the compound exhibited remarkable antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of (3-Hydroxy-5-methoxyphenyl)acetonitrile against clinical isolates of multidrug-resistant bacteria. The study reported effective inhibition of biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.